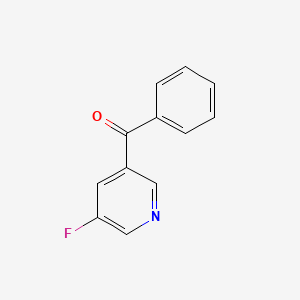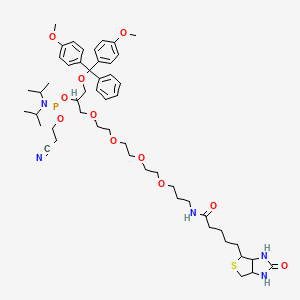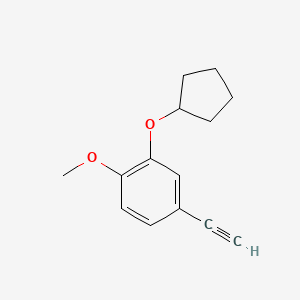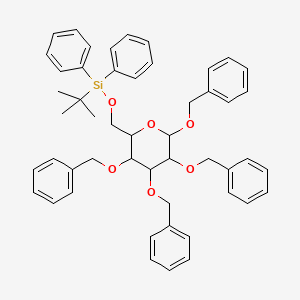![molecular formula C9H16 B12081968 Bicyclo[3.2.2]nonane CAS No. 283-19-2](/img/structure/B12081968.png)
Bicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.2]nonane is an organic compound with the molecular formula C₉H₁₆. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry. The compound is known for its stability and rigidity, which makes it a valuable scaffold in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.2]nonane can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts. Another method involves the one-pot reaction of [3.2.2]propellanecarboxylic acids with lead tetraacetate, followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids under specific conditions. Reduction reactions can convert it into different hydrocarbons, while substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bicyclo[3.2.2]nonanone, while reduction can produce this compound derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.2]nonane has several scientific research applications due to its unique structure and stability. It is used as a scaffold in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its derivatives are studied for their potential use in asymmetric catalysis and as ion receptors . Additionally, this compound structures are explored for their potential anticancer properties and applications in molecular tweezers and metallocycles .
Comparación Con Compuestos Similares
Bicyclo[3.2.2]nonane can be compared with other similar compounds, such as bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane. These compounds share similar bicyclic structures but differ in the arrangement and number of carbon atoms in their rings. Bicyclo[3.3.1]nonane, for example, has an additional carbon atom in one of its rings, leading to different chemical properties and reactivity . Bicyclo[4.3.0]nonane, on the other hand, features a different ring fusion pattern, which affects its stability and applications .
Conclusion
Bicyclo[322]nonane is a fascinating compound with a unique structure that lends itself to various chemical reactions and applications Its stability and rigidity make it a valuable scaffold in organic synthesis, and its derivatives hold promise for applications in catalysis, medicine, and molecular engineering
Propiedades
| 283-19-2 | |
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]nonane |
InChI |
InChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2 |
Clave InChI |
GNTFBMAGLFYMMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)







![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

